1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole
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Overview
Description
1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole is a compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole typically involves the construction of the pyrrole ring followed by the introduction of the methylpyrrolidinyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .
Scientific Research Applications
1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and can act as a ligand for various receptors.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrole: The parent compound without the methylpyrrolidinyl group.
Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.
Uniqueness
1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole is unique due to the presence of both the pyrrole and methylpyrrolidinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-methyl-2-(3-methylpyrrolidin-3-yl)pyrrole |
InChI |
InChI=1S/C10H16N2/c1-10(5-6-11-8-10)9-4-3-7-12(9)2/h3-4,7,11H,5-6,8H2,1-2H3 |
InChI Key |
NXAKXNZECGOSRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CC=CN2C |
Origin of Product |
United States |
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